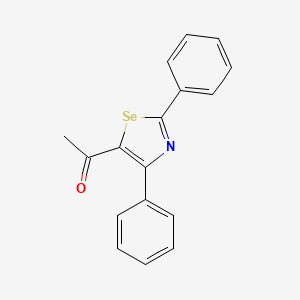![molecular formula C18H21NO4S B14217077 N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide CAS No. 824390-91-2](/img/structure/B14217077.png)
N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2,3-dimethoxyphenyl group and a prop-2-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(2,3-dimethoxyphenyl)prop-2-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antinociceptive agent, which can help in pain management.
Materials Science: It is explored for its nonlinear optical properties, making it a candidate for use in optical devices.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound exhibits antinociceptive effects by modulating the activity of certain receptors and enzymes involved in pain perception. It is suggested that the compound’s peripheral antinociceptive activity is associated with the attenuation of pro-inflammatory mediators, while its central activity may involve interactions with the glutamatergic system .
Comparaison Avec Des Composés Similaires
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: This compound shares a similar structural motif with N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide and exhibits antinociceptive properties.
3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Another structurally related compound known for its nonlinear optical properties.
Uniqueness: this compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
824390-91-2 |
|---|---|
Formule moléculaire |
C18H21NO4S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-[1-(2,3-dimethoxyphenyl)prop-2-enyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO4S/c1-5-16(15-7-6-8-17(22-3)18(15)23-4)19-24(20,21)14-11-9-13(2)10-12-14/h5-12,16,19H,1H2,2-4H3 |
Clé InChI |
UTHHWBPOCRLIBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C=C)C2=C(C(=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


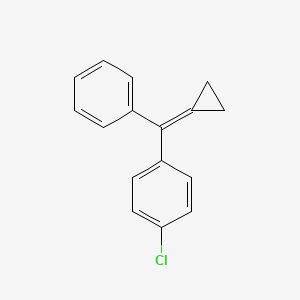
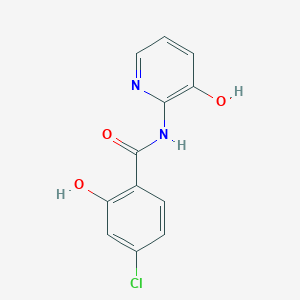
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)

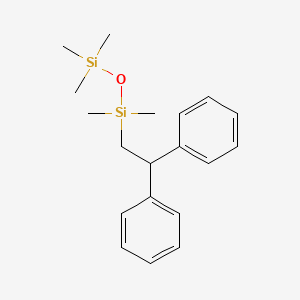
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
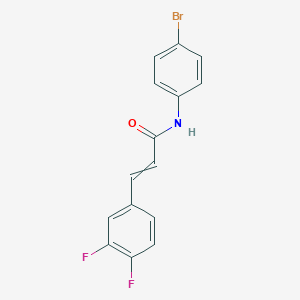
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
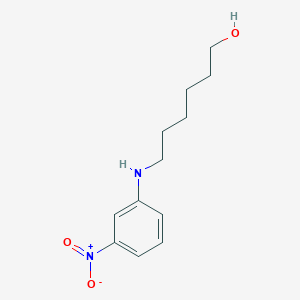
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
